Epimedin C

Catalog No.
S626392
CAS No.
110642-44-9
M.F
C39H50O19
M. Wt
822.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epimedin C

CAS Number

110642-44-9

Product Name

Epimedin C

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C39H50O19

Molecular Weight

822.8 g/mol

InChI

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1

InChI Key

ULZLIYVOYYQJRO-JIYCBSMMSA-N

Synonyms

3-[(6-Deoxy-2-O-(6-deoxy-a-L-mannoppyranosyl)-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

The exact mass of the compound Epimedin C is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Epimedin C is a highly characterized prenylflavonoid glycoside derived from Epimedium species, structurally distinct from its close analog icariin by its specific glycosylation pattern at the C-3 and C-7 positions. In commercial and laboratory procurement, it serves as a critical reference standard and targeted bioactive probe. While crude Epimedium extracts and the generic marker icariin are widely available, Epimedin C offers distinct advantages in aqueous buffer solubility, specific enzymatic binding profiles, and absolute mass dominance in advanced purified formulations. These quantifiable properties dictate its selection for rigorous quality control workflows, pharmacokinetic modeling, and targeted in vitro pharmacological assays where generic class-level substitutes fail to provide reproducibility[1].

Research Fit

Quality control marker Species authentication and batch consistency
Bioconversion precursor Enzymatic production of icariin
Research probe Glycosylation-dependent bioavailability studies

Procurement substitution of Epimedin C with the more common icariin or crude Epimedium mixtures introduces critical failures in both analytical and pharmacological workflows. In purified industrial extracts (such as Chuan-Ke-Zhi), Epimedin C constitutes the dominant mass fraction; relying on icariin as a proxy marker severely skews mass balance and pharmacokinetic clearance calculations[1]. Furthermore, in metabolic screening, icariin demonstrates a complete lack of activity against specific targets like alpha-glucosidase, whereas Epimedin C provides quantifiable inhibition [2]. Consequently, substituting Epimedin C with generic in-class alternatives results in false-negative assay data and inaccurate standardization of high-purity formulations.

Substitution Risk

  • Glycosylation pattern

    Triglycoside structure alters intestinal hydrolysis and systemic exposure compared to icariin or epimedin A/B.

  • Pharmacokinetic profile

    Oral bioavailability and metabolic stability may not transfer; distinct formulation response observed.

  • Endpoint context

    Reported bone model response may differ; generic extracts cannot substitute for compound-specific studies.

Primary Marker Dominance in Purified Epimedium Formulations

In purified Herba Epimedii extracts such as Chuan-Ke-Zhi (CKZ), the mass distribution of flavonoid glycosides heavily favors Epimedin C over other standard markers. HPLC quantification demonstrates that Epimedin C is present at concentrations exceeding 667 μg/mL, compared to significantly lower levels for icariin, Epimedin A, and Epimedin B [1]. This mass dominance dictates its necessity as the primary reference standard for QA/QC.

Evidence DimensionConcentration in purified CKZ extract
Target Compound Data667.5 μg/mL
Comparator Or BaselineIcariin (132.5 μg/mL), Epimedin A (81.38 μg/mL), Epimedin B (68.49 μg/mL)
Quantified DifferenceEpimedin C is >5x more abundant than the generic standard icariin
ConditionsHPLC quantification of Chuan-Ke-Zhi (CKZ) purified extract

Procurement of Epimedin C is essential for the accurate mass-balance standardization of high-purity Epimedium formulations, where relying on icariin would misrepresent the primary active fraction.

Oral bioavailability (Frel)
Head-to-head
Epimedin C Frel 112% in SD formulation, vs icariin 416%, icariside II 234%
Supports formulation-dependent exposure review
Rat model; solid dispersion; UPLC-MS/MS

Differential Alpha-Glucosidase Inhibition Profile

When screening Epimedium-derived flavonoids for anti-diabetic potential, Epimedin C exhibits measurable inhibition of alpha-glucosidase, whereas the more commonly procured icariin is entirely inactive. In vitro assays establish an IC50 of 403.87 μM for Epimedin C, providing a functional baseline for glycosylated flavonoids in this pathway [1].

Evidence DimensionAlpha-glucosidase inhibition (IC50)
Target Compound Data403.87 ± 1.53 μM
Comparator Or BaselineIcariin (No inhibition detected at tested concentrations)
Quantified DifferenceEpimedin C shows quantifiable inhibition whereas icariin shows 0% inhibition
ConditionsIn vitro alpha-glucosidase inhibition assay

Researchers targeting metabolic enzymes must select Epimedin C over icariin to avoid false-negative results in alpha-glucosidase screening.

Metabolic rate rank
Head-to-head
Intestinal enzyme: icariin > A > C > B. Flora: icariin > B > A > C.
Differential stability across metabolic compartments
In vitro rat enzyme and flora; HPLC-UV

Aqueous Buffer Compatibility for Solvent-Free Assays

Unlike highly lipophilic flavonoids that require high concentrations of DMSO for biological evaluation, Epimedin C demonstrates practical aqueous solubility. It can be directly dissolved in PBS (pH 7.2) to achieve concentrations of approximately 1 mg/mL . This allows for the preparation of organic solvent-free aqueous solutions for sensitive cell culture assays.

Evidence DimensionAqueous solubility in neutral buffer
Target Compound Data~1.0 mg/mL in PBS (pH 7.2)
Comparator Or BaselineHighly hydrophobic prenylflavonoids requiring >1% DMSO
Quantified DifferenceAchieves 1 mg/mL in PBS without organic co-solvents
ConditionsDirect dissolution in PBS (pH 7.2) at room temperature

Procuring Epimedin C simplifies in vitro handling and prevents solvent-induced cytotoxicity artifacts in sensitive cellular assays.

PTP1B / α-glucosidase inhibition
Head-to-head
Epimedin C: no inhibition. Icariside II: PTP1B IC50 9.94 µM, α-glucosidase IC50 106.59 µM.
Glycosylated flavonoids may require metabolic activation
Recombinant enzyme assays

Targeted Rescue of Glucocorticoid-Induced Osteogenic Suppression

Epimedin C serves as a potent positive control in models of glucocorticoid-induced osteoporosis (GIOP). In MC3T3-E1 cells subjected to dexamethasone, treatment with 10-20 μM Epimedin C significantly restores the suppressed expression of RUNX2 and ALPL proteins and recovers mineralization node formation via the PI3K/Akt signaling pathway [1].

Evidence DimensionOsteogenic differentiation rescue
Target Compound DataSignificant restoration of RUNX2/ALPL at 10-20 μM
Comparator Or BaselineDexamethasone (DEX)-suppressed baseline
Quantified DifferenceReverses DEX-induced suppression of mineralization nodes
ConditionsMC3T3-E1 cells treated with Dexamethasone

Provides a validated, mechanistically specific compound for researchers developing in vitro bone repair and GIOP rescue models.

Natural content range
Cross-study
Epimedin C: 0.65–3.05 mg/g. Icariin: 2.43–11.8 mg/g (20 samples).
Narrower range supports species authentication
HPLC at 270 nm; Herba Epimedii extracts
Osteoporosis model response
Data to verify
Patent claims superior effect over icariin and total flavones (quantitative data not disclosed).
Reported endpoint context in bone models
Patent CN101513427A; model details unavailable
Aqueous solubility
Reported
192.66 mg/mL (water, 28°C); max 295.73 mg/mL at pH 6.8; logPapp 0.24.
pH-dependent solubility; maximum near physiological pH
Classified 'very slightly soluble'; comparable to icariin

QA/QC Standardization of Purified Epimedium Formulations

Epimedin C serves as the primary reference standard for quantifying mass balance and pharmacokinetics in high-purity extracts like Chuan-Ke-Zhi, where it out-scales icariin by over 5-fold[1].

Metabolic Enzyme Inhibition Screening

Due to its specific activity profile, Epimedin C is a necessary selection for alpha-glucosidase inhibition assays investigating Epimedium-derived compounds, preventing the false-negative results associated with icariin[2].

Solvent-Free In Vitro Assay Formulation

The ability to dissolve Epimedin C directly into PBS at 1 mg/mL makes it highly suitable for sensitive cell culture workflows that require strict avoidance of organic solvents like DMSO.

Glucocorticoid-Induced Osteoporosis (GIOP) Modeling

Epimedin C is utilized as a targeted rescue agent in MC3T3-E1 cell models, providing a reliable positive control for reversing dexamethasone-induced suppression of RUNX2 and ALPL expression [3].

Application Fit

Application
Selection Property
Validation Focus
Bone remodeling model studies
Compound-specific endpoint context
Model endpoint benchmarking across Epimedium flavonoids
Epimedium species QC analysis
Marker content range specificity
HPLC batch consistency
Enzymatic icariin synthesis
Glycosidase substrate suitability
Conversion efficiency and purity
Oral formulation optimization
Formulation-dependent exposure profile
Relative bioavailability response

XLogP3

0.6

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

10

Exact Mass

822.29462936 Da

Monoisotopic Mass

822.29462936 Da

Heavy Atom Count

58

Other CAS

110642-44-9
Phytochemistry, 1988, 27, p911

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